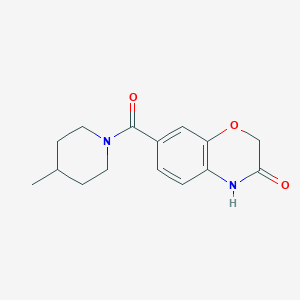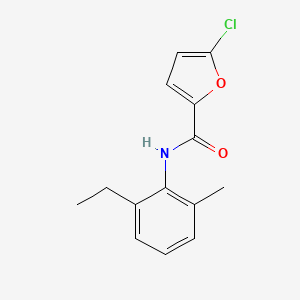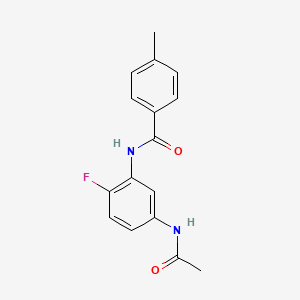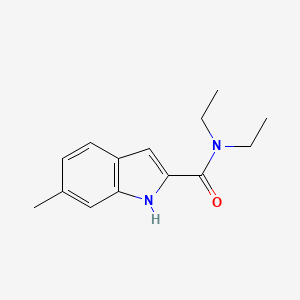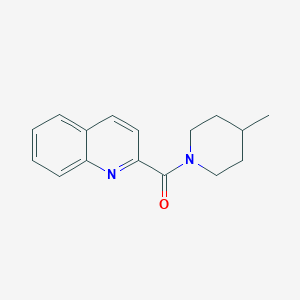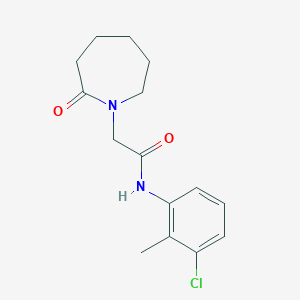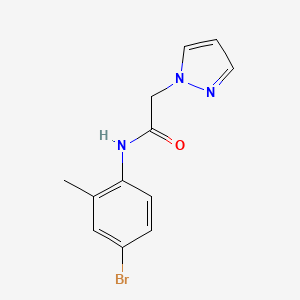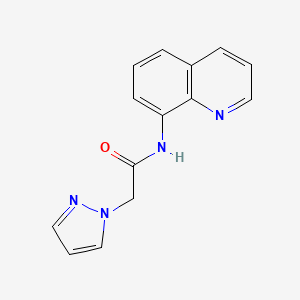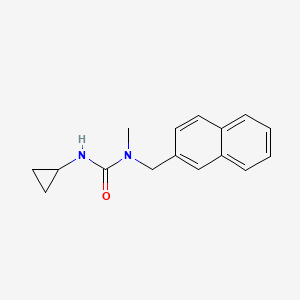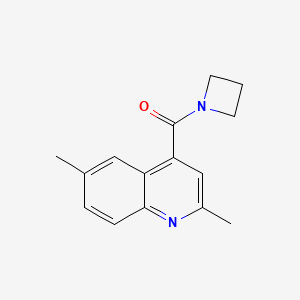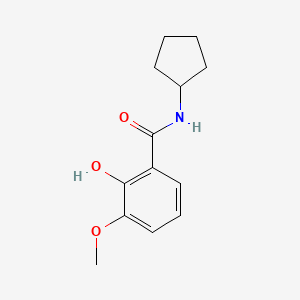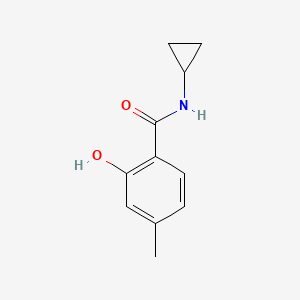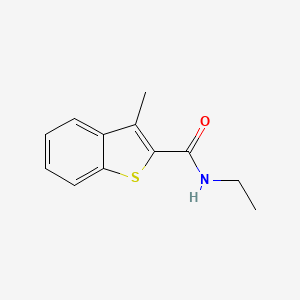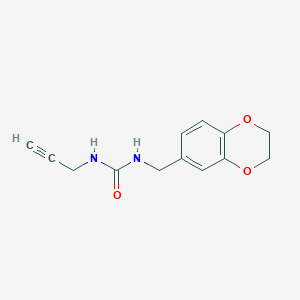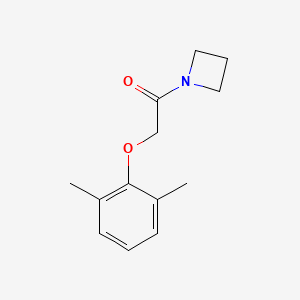
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that has been extensively studied for its potential in various scientific research applications. ADE is a synthetic compound that belongs to the class of ketones and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects, including its ability to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone also has some limitations, including its limited solubility in water and its potential to form adducts with other compounds.
Direcciones Futuras
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone, including its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone could also be further studied for its potential as a building block for the synthesis of other compounds. Additionally, the mechanism of action of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone could be further elucidated to better understand its potential in various scientific research applications.
In conclusion, 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone is a synthetic compound that has been extensively studied for its potential in various scientific research applications. The synthesis of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone can be achieved using various methods, and it has been studied for its potential as an anti-inflammatory agent and in the treatment of cancer and other diseases. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and low toxicity, but it also has some limitations. There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone, including its potential as a therapeutic agent and its use as a building block for the synthesis of other compounds.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone can be achieved using various methods, including the reaction of 2,6-dimethylphenol with 1-chloro-2-(azetidin-1-yl)ethanone in the presence of a base. Another method involves the reaction of 2,6-dimethylphenol with 1-(azetidin-1-yl)ethanone in the presence of a base and an oxidizing agent. The yield and purity of 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone can be improved by using a suitable purification method.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has been studied for its potential in various scientific research applications, including its use as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. 1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone has also been studied for its potential as an anti-inflammatory agent, as well as its potential in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-6-11(2)13(10)16-9-12(15)14-7-4-8-14/h3,5-6H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORXRDLQMMAXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,6-dimethylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

